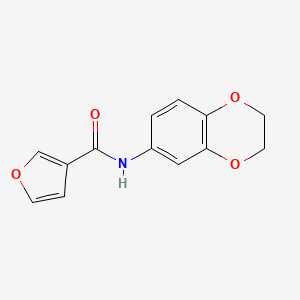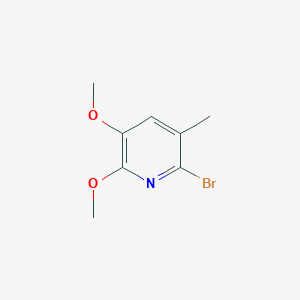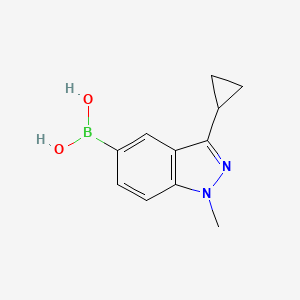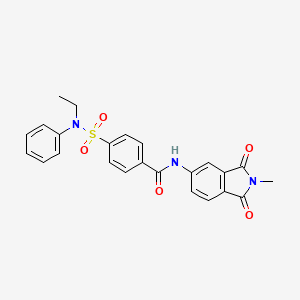
N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide” is a compound with the empirical formula C12H15NO3 . It is a solid substance . This compound is a part of a class of compounds that combine sulfonamide and benzodioxane fragments in their framework .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide” can be represented by the SMILES stringO=C(CCC)NC1=CC2=C(C=C1)OCCO2 . This indicates that the compound contains a benzodioxane ring attached to a furan-3-carboxamide group via an amide linkage . Physical And Chemical Properties Analysis
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide” is a solid substance . Its molecular weight is 221.25 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Research demonstrates various synthesis techniques for compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide. For instance, the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides is achieved through reactions involving 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Reactivity and Derivative Synthesis : Another aspect of research focuses on the reactivity of similar compounds and their derivative synthesis. For example, studies have synthesized N-(1-Naphthyl)furan-2-carboxamide and explored its reactivity to produce various derivatives through electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).
Pharmacological Aspects
Drug Discovery and Development : Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide are essential in drug discovery. Their structure and properties are investigated for potential therapeutic applications. Research in this area includes the study of serotonin 5-HT4 receptor agonistic activity of compounds with a similar structure, highlighting the potential for development into therapeutic agents (Kakigami, Usui, Tsukamoto, & Kataoka, 1998).
Antibacterial and Anti-Inflammatory Properties : Investigations into the antibacterial and anti-inflammatory properties of related compounds are also significant. For instance, research on sulfonamides bearing the 1,4-benzodioxin ring indicates potential antibacterial properties and applications as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Biotechnological Applications
Enzyme Studies : Studies have been conducted on enzymes like indole-3-acetamide hydrolase from Alcaligenes faecalis, which show activity towards compounds like 2,3-dihydro-1,4-benzodioxin-2-carboxamide. This demonstrates potential biotechnological applications in producing industrially important molecules (Mishra, Kaur, Sharma, & Jolly, 2016).
Synthetic Building Blocks : The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from similar compounds, are valuable as chiral synthons for synthesizing therapeutic agents, indicating their utility as synthetic building blocks in pharmaceutical applications (Mishra et al., 2016).
Orientations Futures
The future directions for the study of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide” could include further exploration of its potential biological activities, such as its antibacterial properties . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13(9-3-4-16-8-9)14-10-1-2-11-12(7-10)18-6-5-17-11/h1-4,7-8H,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFNKUOQTCPCDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2401207.png)

![1-(4-chlorobenzyl)-3'-(4-isopropylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2401211.png)
![4-(tert-butyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401215.png)
![2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B2401218.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2401221.png)
![N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide](/img/structure/B2401222.png)
![6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2401223.png)
![5-bromo-N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2401224.png)


![3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-phenylpropanamide](/img/no-structure.png)
![1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2401229.png)